molecular formula C9H6ClNO2S2 B4330501 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one

6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one

Cat. No. B4330501
M. Wt: 259.7 g/mol
InChI Key: OXNXRRYIRPHTIS-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one, also known as DMCTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one exerts its biological activity through the inhibition of enzymes such as DNA topoisomerase II and bacterial gyrase. 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been shown to inhibit growth and induce cell death. 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one in lab experiments include its ease of synthesis, stability, and potential applications in various scientific research fields. However, the limitations of using 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one. One direction is to study the potential applications of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one in the synthesis of metal sulfide nanoparticles with enhanced properties. Another direction is to investigate the potential of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one as a lead compound for the development of new anticancer and antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one and its biochemical and physiological effects.

Scientific Research Applications

6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has shown potential applications in various scientific research fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been studied for its anticancer and antimicrobial properties. In material science, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been used as a precursor for the synthesis of metal sulfide nanoparticles. In catalysis, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been studied for its ability to catalyze various organic reactions.

properties

IUPAC Name

(6Z)-6-(4-chlorodithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c1-13-5-2-3-7(12)6(4-5)8-9(10)11-15-14-8/h2-4H,1H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNXRRYIRPHTIS-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=NSS2)Cl)C(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C/C(=C/2\C(=NSS2)Cl)/C(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Cyclohexadien-1-one, 6-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-4-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one
Reactant of Route 2
Reactant of Route 2
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one
Reactant of Route 3
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one
Reactant of Route 4
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one
Reactant of Route 5
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one

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